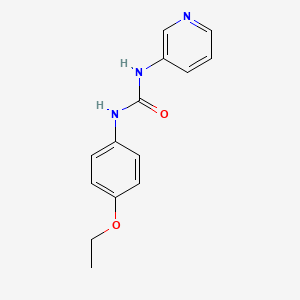

1-(4-Ethoxyphenyl)-3-pyridin-3-ylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-2-19-13-7-5-11(6-8-13)16-14(18)17-12-4-3-9-15-10-12/h3-10H,2H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGMYEMDWJRIJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288395 | |

| Record name | N-(4-Ethoxyphenyl)-N′-3-pyridinylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13201-65-5 | |

| Record name | N-(4-Ethoxyphenyl)-N′-3-pyridinylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13201-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Ethoxyphenyl)-N′-3-pyridinylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-(4-Ethoxyphenyl)-3-pyridin-3-ylurea

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. scitepress.orgamazonaws.com For this compound, the most logical disconnection is at the C-N bonds of the urea (B33335) functional group. This leads to two primary precursor molecules: an activated derivative of 4-ethoxyaniline and 3-aminopyridine (B143674), or vice-versa.

The disconnection strategy suggests that the urea can be formed by the reaction of an isocyanate with an amine. Therefore, two principal retrosynthetic pathways are envisioned:

Pathway A: Disconnection of the N-CO bond on the pyridinyl side suggests the reaction of 4-ethoxyphenyl isocyanate with 3-aminopyridine.

Pathway B: Disconnection of the N-CO bond on the ethoxyphenyl side points to the reaction of 3-pyridyl isocyanate with 4-ethoxyaniline.

General Synthetic Approaches for Urea Linkage Formation

The formation of a urea bond is a fundamental transformation in organic chemistry, with several established protocols.

The most direct and widely used method for synthesizing unsymmetrical ureas is the reaction of an isocyanate with a primary or secondary amine. commonorganicchemistry.comwikipedia.org This reaction is typically efficient and proceeds under mild conditions, often at room temperature in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM), without the need for a base. commonorganicchemistry.com The isocyanate, being an electrophilic species, readily reacts with the nucleophilic amine to form the stable urea linkage. beilstein-journals.org The reaction of an amine with an isocyanate is a cornerstone in the synthesis of a vast array of ureas. acs.org

| Reaction Type | Reactants | Conditions | Advantages |

| Isocyanate-Amine Coupling | Isocyanate, Amine | Room temperature, various solvents (e.g., DMF, THF, DCM) | High efficiency, mild conditions, no catalyst required commonorganicchemistry.com |

Phosgene (B1210022) and Phosgene Equivalents: Phosgene (COCl2) or its safer, solid equivalent, triphosgene, can react with two equivalents of an amine to form symmetrical or unsymmetrical ureas. wikipedia.orgnih.gov The reaction proceeds through an intermediate carbamoyl (B1232498) chloride or isocyanate. wikipedia.org Careful control of stoichiometry is necessary for the synthesis of unsymmetrical ureas.

Carbonyldiimidazole (CDI): CDI is a useful and less hazardous alternative to phosgene. commonorganicchemistry.com It reacts with an amine to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to yield the urea. The order of addition is crucial to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com

Curtius Rearrangement: This reaction allows for the formation of an isocyanate from a carboxylic acid via an acyl azide (B81097) intermediate. commonorganicchemistry.comorganic-chemistry.org The in situ generated isocyanate can then be trapped by an amine to form the desired urea. organic-chemistry.org

Reaction with Carbamates: Amines can react with reactive carbamates, such as phenyl carbamates, to form ureas. commonorganicchemistry.com A two-step synthesis can involve the preparation of a carbamate (B1207046) from an amine and its subsequent reaction with another amine to form the urea. mdpi.com

| Method | Key Reagents | Brief Description |

| Phosgene/Triphosgene | COCl2, (Cl3CO)2CO | Reaction of amines with phosgene or its equivalent. wikipedia.orgnih.gov |

| Carbonyldiimidazole (CDI) | C7H6N4O | Forms an activated intermediate with an amine, which then reacts with a second amine. commonorganicchemistry.com |

| Curtius Rearrangement | Carboxylic acid, Azide source | Rearrangement of an acyl azide to an isocyanate, followed by reaction with an amine. commonorganicchemistry.comorganic-chemistry.org |

| Carbamate Displacement | Carbamate, Amine | Nucleophilic substitution of a carbamate by an amine. commonorganicchemistry.commdpi.com |

Specific Synthetic Routes to this compound

Based on the retrosynthetic analysis and general synthetic methods, a plausible route to this compound involves the synthesis of the key precursors followed by their coupling.

4-Ethoxyaniline (p-Phenetidine): This compound is a colorless liquid that turns reddish-brown on exposure to air and light. wikipedia.org It is used as an intermediate in the synthesis of pharmaceuticals and dyes. wikipedia.org One common method for its preparation is the ethylation of p-aminophenol. Another route involves the hydrogenation of p-nitrophenyl ether.

| Compound | Formula | Molar Mass | Boiling Point | Melting Point |

| 4-Ethoxyaniline | C8H11NO | 137.18 g/mol | 254 °C | 3 °C |

Data sourced from wikipedia.org

3-Aminopyridine: This is a colorless solid that is soluble in water, alcohol, and benzene (B151609). wikipedia.org It is a versatile intermediate in organic synthesis. A common laboratory preparation involves the Hofmann rearrangement of nicotinamide (B372718) with sodium hypobromite. wikipedia.orgorgsyn.org Other synthetic methods include the reduction of 3-nitropyridine (B142982) and the reaction of 3-bromopyridine (B30812) with ammonia. orgsyn.org A patented method describes the Hofmann degradation of nicotinamide in a sodium hypochlorite (B82951) solution. google.com

| Compound | Formula | Molar Mass | Boiling Point | Melting Point |

| 3-Aminopyridine | C5H6N2 | 94.12 g/mol | 248 °C | 65 °C |

Data sourced from wikipedia.org

The most direct synthesis of this compound would follow Pathway A from the retrosynthetic analysis, which involves the coupling of 4-ethoxyphenyl isocyanate with 3-aminopyridine. A similar strategy has been successfully employed in the synthesis of structurally related 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives. nih.gov

Step 1: Synthesis of 4-ethoxyphenyl isocyanate

4-Ethoxyaniline can be converted to 4-ethoxyphenyl isocyanate by reaction with phosgene or a phosgene equivalent like triphosgene. This reaction is typically carried out in an inert solvent.

Step 2: Coupling of 4-ethoxyphenyl isocyanate with 3-aminopyridine

The resulting 4-ethoxyphenyl isocyanate is then reacted with 3-aminopyridine in a suitable solvent such as THF or DMF at room temperature. The nucleophilic amino group of 3-aminopyridine attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the desired urea, this compound. The product can then be isolated and purified by standard techniques such as filtration and recrystallization.

An alternative approach, following Pathway B, would involve the synthesis of 3-pyridyl isocyanate from 3-aminopyridine and its subsequent reaction with 4-ethoxyaniline. The choice between these pathways would likely depend on the relative reactivity and stability of the isocyanate intermediates.

Advanced Synthetic Strategies and Optimization

Modern synthetic approaches for this compound focus on optimizing reaction conditions to improve yields and purity while minimizing environmental impact. The traditional synthesis of such ureas often involves the reaction of an aryl isocyanate with an amine. For the target compound, this would involve reacting 3-aminopyridine with 4-ethoxyphenyl isocyanate or 4-ethoxyaniline with pyridin-3-yl isocyanate. Optimization of these syntheses is an active area of research. nih.govresearchgate.net

Green chemistry principles are increasingly being applied to the synthesis of urea derivatives to reduce hazardous waste and improve energy efficiency. Key strategies include the use of safer solvents, catalyst-free conditions, and alternative energy sources like microwave irradiation. nih.gov

One notable green approach is the catalyst-free synthesis of N-substituted ureas. This method avoids the use of metal catalysts, which can be toxic and difficult to remove from the final product. vulcanchem.com For instance, related urea compounds can be synthesized in high yields without a catalyst, aligning with green chemistry principles. vulcanchem.com Another green technique is the use of microwave-assisted synthesis, which can significantly reduce reaction times and often leads to higher yields compared to conventional heating. nih.gov The development of one-pot multicomponent reactions also represents a green strategy, streamlining synthesis and minimizing waste. nih.goviau.ir

Table 1: Comparison of Green Synthesis Strategies for Urea Derivatives

| Strategy | Description | Advantages |

|---|---|---|

| Catalyst-Free Synthesis | Reaction proceeds without a metal or acid/base catalyst, often by reacting an amine with an isocyanate. | Avoids catalyst toxicity and contamination, simplifies purification. vulcanchem.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Rapid reaction times, increased yields, and cleaner reactions. nih.gov |

| One-Pot Multicomponent Reactions | Multiple reactants are combined in a single vessel to form the product in a single step. | High atom economy, reduced solvent usage, and simplified procedures. iau.irresearchgate.net |

| Use of Greener Solvents | Replacing hazardous solvents like DMF with more environmentally benign alternatives such as ethanol (B145695) or water. | Reduced environmental impact and improved worker safety. iau.ir |

Catalysis plays a crucial role in enhancing the efficiency and selectivity of urea synthesis. Palladium-catalyzed cross-coupling reactions, for example, have been developed for the synthesis of N,N′-diaryl ureas from aryl halides and N-aryl ureas. mdpi.com These methods offer an alternative to the use of isocyanate intermediates.

Recent innovations include the use of novel catalytic systems, such as magnetic nanoparticles. For the synthesis of related heterocyclic structures like indeno[1,2-b]pyridines, a nanomagnetic catalyst (Fe3O4@SiO2@PrSO3H) has been used effectively in solvent-free conditions, offering high yields, short reaction times, and easy catalyst recovery using an external magnet. iau.irresearchgate.net Such catalytic systems are highly reusable and environmentally friendly. researchgate.net Propylphosphonic anhydride (B1165640) (T3P®) has also emerged as an efficient coupling reagent in peptide synthesis, a related amide bond formation, which can be applied under green conditions. unibo.it

Table 2: Catalytic Methods in the Synthesis of Urea and Pyridine (B92270) Derivatives

| Catalyst Type | Reaction | Key Features |

|---|---|---|

| Palladium Catalysts | Cross-coupling of aryl halides with ureas or sodium cyanate. | Provides an alternative to isocyanate-based routes. mdpi.com |

| Nanomagnetic Acidic Catalyst (Fe3O4@SiO2@Pr-SO3H) | One-pot, four-component synthesis of pyridine derivatives. | High yields, solvent-free conditions, easy separation, and reusability. iau.irresearchgate.net |

| Propylphosphonic Anhydride (T3P®) | Amide bond formation. | Fast reaction times, high conversion rates, applicable to continuous processes. unibo.it |

Structural Elucidation Techniques for Synthesized Compounds

The definitive identification and structural confirmation of this compound rely on a combination of powerful analytical techniques. These methods provide detailed information about the compound's connectivity, functional groups, and three-dimensional structure.

Spectroscopic Characterization Methods (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for the characterization of newly synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the ethoxy group (a triplet and a quartet), distinct aromatic protons on both the phenyl and pyridine rings, and signals for the N-H protons of the urea linkage. chemicalbook.comresearchgate.net The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom, including the carbonyl carbon of the urea group at a downfield shift. rsc.orgacgpubs.org

Infrared (IR) Spectroscopy : The IR spectrum is used to identify the functional groups present in the molecule. Key absorptions for this compound would include N-H stretching vibrations around 3300 cm⁻¹, a strong C=O (urea) stretching band around 1640-1660 cm⁻¹, C-O-C stretching for the ethoxy group, and C=N and C=C stretching vibrations characteristic of the pyridine and benzene rings. researchgate.netresearchgate.netnist.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (molecular formula C₁₄H₁₅N₃O₂), the molecular ion peak [M]⁺ would be observed at m/z 257.12. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. mzcloud.org

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Bands |

|---|---|

| ¹H NMR | Signals for ethoxy protons (triplet, quartet), aromatic protons (multiplets in the δ 7.0-8.5 ppm range), and urea N-H protons (broad singlets). |

| ¹³C NMR | Resonances for ethoxy carbons, aromatic carbons, and the urea carbonyl carbon (~155 ppm). |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch, urea), ~1590 & ~1480 (C=C stretch, aromatic), ~1240 (C-O stretch, ether). researchgate.net |

| MS (m/z) | Molecular ion [M]⁺ at 257.12; fragments corresponding to the loss of the ethoxy group, cleavage of the urea bond. |

X-ray Diffraction Analysis for Solid-State Structure Confirmation

While specific X-ray diffraction data for this compound is not publicly available, analysis of related structures provides insight into the expected findings. researchgate.netresearchgate.net The data would include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the urea N-H and C=O groups, which dictate the crystal packing. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-aminopyridine |

| 4-ethoxyphenyl isocyanate |

| 4-ethoxyaniline |

| pyridin-3-yl isocyanate |

| 1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea |

| 1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea |

| indeno[1,2-b]pyridines |

| (4-ethoxyphenyl)urea |

| 1-(4-chloro-3-(trifluoromethyl)-phenyl)-3-(2-(amino)pyridin-3-yl)urea |

| 1,3-diphenylurea |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. DFT methods are employed to determine the electron density of a system, from which various electronic and structural properties can be derived. For molecules in the diaryl urea (B33335) class, such as sorafenib (B1663141) and other kinase inhibitors, DFT calculations at levels like B3LYP with basis sets such as 6-311G++(d,p) are commonly used to obtain optimized geometries and electronic parameters. researchgate.netnih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The frontier molecular orbitals, HOMO and LUMO, are crucial in understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For related urea-based kinase inhibitors, these calculations reveal that charge transfer primarily occurs within the molecule, and a small energy gap suggests high chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks. nih.gov Different colors on the MEP surface represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green represents areas with neutral potential. researchgate.net In molecules with urea and pyridine (B92270) moieties, the oxygen and nitrogen atoms are typically identified as centers of negative potential. researchgate.netnih.gov

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Chemical reactivity and kinetic stability |

| MEP Surface | Molecular Electrostatic Potential Map | Identifies sites for nucleophilic and electrophilic attack |

Global and local reactivity descriptors derived from DFT are used to quantify and predict the chemical behavior of a molecule. pharmaceresearch.com Global descriptors like chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) are calculated from the energies of the HOMO and LUMO orbitals. researchgate.net These parameters provide a general overview of the molecule's reactivity.

Fukui Functions: To pinpoint specific atomic sites of reactivity, local reactivity descriptors such as Fukui functions (f(r)) are calculated. researchgate.net The Fukui function helps in identifying the most probable regions for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks within the molecule. pharmaceresearch.comresearchgate.net By condensing these values onto individual atoms, one can rank the reactivity of each atom, providing a more detailed picture than MEP analysis alone. researchgate.net This method is critical for understanding regioselectivity in chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like 1-(4-Ethoxyphenyl)-3-pyridin-3-ylurea is highly dependent on its three-dimensional conformation.

Conformational Analysis: This analysis involves identifying the stable, low-energy conformations of the molecule. Computational methods can systematically rotate the molecule's single bonds to map its potential energy surface and find energy minima. For similar pyridine derivatives, studies have shown that the molecule can exist in various conformations, with the boat-like conformation often being a stable form for certain ring systems. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and stability in a simulated biological environment (e.g., in water). researchgate.net In studies of related kinase inhibitors, MD simulations are performed for extended periods (e.g., nanoseconds) to analyze the stability of the ligand-protein complex. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of individual residues, respectively. researchgate.net A stable RMSD trajectory over the simulation time suggests that the ligand remains securely in the binding pocket. researchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein kinase. This method is essential for understanding the structural basis of inhibition and for drug design. nih.govnih.gov

Docking simulations place the ligand (this compound) into the active site of a target protein, such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Apoptosis signal-regulating kinase 1 (ASK1), which are common targets for urea-based inhibitors. nih.govnih.govresearchgate.net The simulation software calculates a scoring function, often expressed as a binding energy (e.g., in kcal/mol), to estimate the binding affinity. nih.gov A lower binding energy score typically indicates a more favorable and stable interaction. These predictions help to identify which kinases the compound might inhibit and the key interactions responsible for binding.

Once docked, the binding mode is analyzed in detail to identify specific interactions between the ligand and the amino acid residues of the protein's binding pocket. nih.govnih.gov For urea-based kinase inhibitors, the urea moiety is a critical pharmacophore, often forming key hydrogen bonds with the "hinge region" of the kinase domain. researchgate.netnih.gov The analysis typically reveals:

Hydrogen Bonds: The urea N-H groups and carbonyl oxygen, as well as the pyridine nitrogen, are common hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl and ethoxyphenyl rings often engage in hydrophobic interactions with nonpolar residues in the binding site.

Pi-Pi Stacking: Aromatic rings in the ligand can stack with aromatic residues like phenylalanine or tyrosine in the protein.

This detailed analysis provides a structural hypothesis for the compound's activity and serves as a foundation for designing more potent and selective inhibitors. nih.gov

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Binding Energy/Score (kcal/mol) | Predicted binding affinity of the ligand to the target protein. | Strength of the ligand-protein interaction. |

| Interacting Residues | List of amino acids in the binding site that interact with the ligand. | Identifies key residues for binding. |

| Interaction Type | Nature of the chemical interactions (e.g., H-bond, hydrophobic). | Elucidates the chemical basis of binding. |

| Bond Distance (Å) | Distance of hydrogen bonds or other key interactions. | Quantifies the proximity of interacting atoms. |

In Silico Property Prediction

Following a comprehensive search of available scientific literature and chemical databases, no specific studies detailing the in silico property prediction for the compound This compound were found. Consequently, detailed research findings and data tables regarding its drug-likeness, lead-likeness, or other computationally predicted properties are not available in the public domain.

Computational studies often focus on series of compounds with demonstrated biological activity or on virtual screening libraries, and it appears that "this compound" has not been a specific subject of such published research. Therefore, data tables for its predicted properties cannot be generated.

Preclinical Biological Evaluation and Target Identification

In Vitro Biological Activity Profiling

The in vitro evaluation of 1-(4-Ethoxyphenyl)-3-pyridin-3-ylurea has been conducted through a series of enzymatic and cell-based assays to determine its biological activity spectrum.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many therapeutic agents. The inhibitory activity of this compound has been assessed against several classes of enzymes.

No specific data on the inhibitory activity of this compound against cyclin-dependent kinase 4 (CDK4), vascular endothelial growth factor receptor 2 (VEGFR-2), pyruvate (B1213749) dehydrogenase kinase (PDHK), or DNA topoisomerase II were found in the reviewed scientific literature.

Significant inhibitory activity has been reported for this compound against urease, a metalloenzyme that catalyzes the hydrolysis of urea (B33335). In a study identifying novel bacterial urease inhibitors, this compound, also referred to as compound 3 in the research, demonstrated potent inhibitory properties. The half-maximal inhibitory concentration (IC₅₀) was determined to be 0.42 µM.

Enzyme kinetic studies have further characterized the mechanism of inhibition. These investigations revealed that this compound acts as a competitive inhibitor of the urease enzyme. This mode of inhibition suggests that the compound likely competes with the substrate (urea) for binding to the active site of the enzyme.

Urease Inhibition Data for this compound

| Compound | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|

| This compound | 0.42 | Competitive |

Based on the conducted searches, no data is currently available regarding the activity of this compound against other relevant enzyme targets.

Receptor Binding and Functional Assays (e.g., Adenosine (B11128) Receptors, mGluR5)

No specific data from receptor binding or functional assays for this compound with adenosine receptors or the metabotropic glutamate (B1630785) receptor 5 (mGluR5) were identified in the reviewed literature.

Cell-Based Assays

To complement the enzymatic assays, the biological effects of this compound have been examined in a cellular context. These assays provide insights into the compound's ability to exert its effects within a living system.

In line with its potent urease inhibitory activity, the compound was evaluated in cell-based urease inhibition assays using Helicobacter pylori. The results indicated that this compound effectively blocked the urease activity of H. pylori. This inhibition of a key survival enzyme for the bacterium consequently affected its growth and acid tolerance. The enzyme urease is crucial for H. pylori as it allows the bacterium to survive the acidic environment of the stomach, and its inhibition is a key strategy for eradicating the pathogen.

Antiproliferative Activity in Cancer Cell Lines

There is no specific data available in the scientific literature detailing the antiproliferative activity of this compound against any cancer cell lines.

Specific Pathway Modulation in Cellular Systems

No studies have been published that investigate the specific molecular pathways modulated by this compound in cellular systems.

Preclinical In Vivo Studies in Animal Models

There are no published preclinical in vivo studies for this compound in any animal models.

Efficacy Assessment in Disease Models (e.g., antifilarial activity in Acanthocheilonema viteae model)

There is no information available regarding the efficacy assessment of this compound in any disease models, including the Acanthocheilonema viteae model for antifilarial activity.

Exploratory Studies of Biological Response in Organisms

No exploratory studies on the biological response to this compound in any organism have been documented in the available literature.

Structure Activity Relationship Sar and Ligand Optimization

Design and Synthesis of Analogues Based on 1-(4-Ethoxyphenyl)-3-pyridin-3-ylurea Scaffold

The synthesis of analogues typically involves coupling an appropriate aminopyridine with a substituted phenyl isocyanate or a synthetic equivalent. mdpi.com For instance, the formation of a urea (B33335) derivative can be achieved by combining a substituted aniline, such as p-anisidine, with an isocyanate. mdpi.com This core reaction allows for the introduction of diverse substituents on both aromatic rings to probe the SAR.

The pyridine (B92270) ring is a key component for interaction with biological targets, often acting as a hydrogen bond acceptor. Its properties can be finely tuned by altering the position of the nitrogen atom or by introducing various substituents.

Studies on related N-pyridylamides have shown that the position of substituents on the pyridine nucleus significantly influences biological activity. For example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the presence of a substituent at the 3-position of the pyridine ring was noted as a factor that enhances analgesic properties. mdpi.com The introduction of a methyl group, regardless of its position on the pyridine ring, was also found to noticeably increase the analgesic effect in that series. mdpi.com

However, the pyridine ring is not always a suitable bioisosteric replacement for other substituted aromatic rings. In one study on GluN2B receptor antagonists, replacing a chloro- or nitrobenzene (B124822) ring with an electron-deficient pyridine ring resulted in a more than 100-fold decrease in affinity, indicating that the pyridine ring was not well-tolerated in that specific scaffold. nih.gov This highlights that the viability of such modifications is highly dependent on the specific biological target and binding pocket environment.

The 4-ethoxyphenyl group plays a significant role, often fitting into a hydrophobic pocket of the target protein. Modifications to this part of the scaffold, such as altering the length of the alkoxy chain (e.g., from ethoxy to methoxy (B1213986) or propoxy) or introducing other substituents on the phenyl ring, can modulate binding affinity and metabolic stability.

For example, in a series of glutamate (B1630785) carboxypeptidase II (GCPII) inhibitors, the introduction of a hydroxyl group at the 4-position of a phenyl ring was preferred over substitution at the 3-position. avcr.cz Replacing this 4-hydroxyl with a fluorine atom, however, led to a significant drop in potency. avcr.cz This suggests a specific requirement for a hydrogen bond donor at this position. Furthermore, the addition of a bulky substituent like methoxy or iodine at the 3-position alongside the 4-hydroxyl group was found to slightly increase binding affinity. avcr.cz

The synthesis of such analogues can be achieved through established methods. For instance, 6-substituted-amino-4-(4-ethoxyphenyl)-1-phenylpyridin-2(H)-ones have been prepared from citric acid, which is converted to a β-arylglutaconic acid using phenetole (B1680304) (ethyl phenyl ether). lookchem.com

The urea linkage is a critical structural element, often forming key hydrogen bonds with the target protein. However, urea-containing compounds can sometimes have suboptimal pharmacokinetic properties, such as poor solubility or metabolic instability. nih.gov Therefore, replacing the urea group with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy for lead optimization. cambridgemedchemconsulting.com

Various five-membered heterocycles have been successfully used as urea isosteres. In the development of formyl peptide receptor 2 (FPR2) agonists, several heteroaryl motifs were identified as effective urea replacements. nih.gov A comparison of different oxadiazole and thiadiazole isomers revealed significant differences in potency.

| Compound | Urea Isostere | Relative Potency Comment |

|---|---|---|

| Reference Urea | -NH-CO-NH- | Baseline activity |

| 1,3,4-Oxadiazole | 1,3,4-Oxadiazole | Maintained potency compared to 1,3,4-thiadiazole (B1197879) |

| 1,2,4-Oxadiazole (B8745197) | 1,2,4-Oxadiazole | Striking loss of potency |

| 1,3,4-Thiadiazole | 1,3,4-Thiadiazole | Maintained potency |

| Isoxazole (B147169) | Isoxazole | Increase in activity |

| Oxazole | Oxazole | ~8-fold loss in activity |

The data shows that while the 1,3,4-thiadiazole maintained activity, the 1,2,4-oxadiazole isomers led to a significant loss of potency. nih.gov Conversely, an isoxazole replacement increased activity, supporting the hypothesis that placing a methine group at a specific position created a more favorable interaction with the receptor. nih.gov These findings underscore the subtle electronic and steric effects that govern the success of bioisosteric replacements.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds, helping to prioritize synthetic efforts and guide the design of more potent molecules. pharmacophorejournal.com

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR establishes a relationship between biological activity and 2D structural descriptors, which are properties calculated from the 2D representation of the molecule. nih.govnih.gov These descriptors can include constitutional (e.g., molecular weight), topological, and electronic properties. nih.gov The Best Multiple Linear Regression (BMLR) method is often used to select the most relevant descriptors and build the model. nih.gov

3D-QSAR methods require the 3D alignment of the molecules in a dataset and calculate interaction fields around them. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.gov

CoMFA calculates steric and electrostatic fields at various grid points surrounding the aligned molecules.

CoMSIA calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, using a Gaussian function to avoid singularities at atomic positions. nih.gov

These methods generate contour maps that visualize favorable and unfavorable regions for each property. researchgate.net For example, a CoMFA steric map might show a green polyhedron in a region where bulkier groups increase activity and a yellow polyhedron where they decrease it. mdpi.com Similarly, electrostatic maps use blue and red cubes to indicate regions where positive and negative charges, respectively, are favorable for activity. researchgate.net

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is divided into a training set and a test set. nih.gov The training set is used to build the model, while the test set, which is not used during model generation, serves to validate its predictive power. nih.gov

The statistical quality of a QSAR model is assessed using several parameters:

r² (Coefficient of Determination): Indicates the goodness of fit for the training set. nih.gov

q² or R²cv (Cross-validated r²): Measures the internal predictive ability of the model, often determined using a leave-one-out (LOO) cross-validation procedure. nih.gov

R²ext or r²test (External Validation r²): Measures the model's ability to predict the activity of the external test set compounds, providing a true measure of its predictive power. nih.govmdpi.com A high R²ext value (e.g., > 0.5) indicates a model with strong predictive capability. nih.gov

Successful QSAR models can then be used to screen virtual libraries of compounds, predicting their activities before synthesis and thereby accelerating the discovery of new lead candidates. researchgate.net

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For this compound and its analogs, a ligand-based pharmacophore model can be constructed by aligning a set of structurally related and biologically active molecules and extracting their common features.

A typical pharmacophore model for this series would likely include:

A hydrogen bond donor: The urea moiety (-NH-CO-NH-) contains two N-H groups that can act as hydrogen bond donors.

A hydrogen bond acceptor: The carbonyl oxygen (C=O) in the urea linker and the nitrogen atom in the pyridine ring are potential hydrogen bond acceptors.

An aromatic/hydrophobic region: The 4-ethoxyphenyl group provides a significant hydrophobic region that can engage in van der Waals or hydrophobic interactions with the target protein.

An aromatic ring: The pyridin-3-yl moiety represents another aromatic feature.

Computational studies on related urea-based compounds, such as P2Y1 receptor antagonists, have highlighted the importance of these features in ligand binding. nih.gov For instance, the urea linker is often critical for establishing key hydrogen bonding interactions with the receptor. Molecular hybridization, which involves combining the urea scaffold with other fragments like 4-(pyridylmethoxy)phenyl, has been shown to enhance target affinity by maintaining crucial hydrogen-bonding distances. vulcanchem.com

The development of a 3D pharmacophore model can serve as a valuable tool for virtual screening of large compound libraries to identify novel molecules with the desired activity profile. nih.govresearcher.life This approach has been successfully applied to identify inhibitors for various targets, including soluble epoxide hydrolase and dipeptidyl peptidase IV (DPP-IV). nih.govresearcher.life

Table 1: Potential Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | Urea N-H | Interaction with acceptor groups on the target protein |

| Hydrogen Bond Acceptor | Urea C=O | Interaction with donor groups on the target protein |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor groups on the target protein |

| Aromatic/Hydrophobic | 4-Ethoxyphenyl Ring | van der Waals / Hydrophobic interactions |

| Aromatic Ring | Pyridin-3-yl Ring | π-π stacking or other aromatic interactions |

Analysis of Steric and Electronic Effects on Biological Activity

The biological activity of this compound and its derivatives is significantly influenced by the steric and electronic properties of their constituent parts.

Steric Effects:

The size and shape of substituents on both the ethoxyphenyl and pyridyl rings can have a profound impact on how the molecule fits into the binding site of its biological target. For instance, in studies of other pyridine derivatives, steric factors have been identified as crucial for their biological activity, such as the inhibition of phosphodiesterase 3 (PDE3). nih.gov The introduction of bulky groups at certain positions can either enhance binding by occupying a specific hydrophobic pocket or diminish activity due to steric hindrance, preventing the molecule from adopting the optimal conformation for binding.

Electronic Effects:

The electronic nature of the substituents on the aromatic rings can modulate the molecule's interaction with its target. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, affecting the strength of hydrogen bonds and other electrostatic interactions.

For example, in a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives investigated as anticancer agents, the presence of electron-withdrawing groups on the aryl ring was found to be favorable for inhibitory activity. nih.gov Specifically, compounds with a single electron-withdrawing group often showed better activity than those with two. nih.gov The ethoxy group (-OCH2CH3) on the phenyl ring of this compound is an electron-donating group, which would influence the electronic properties of the phenyl ring and its potential interactions. The pyridine ring is inherently electron-deficient, and its electronic character can also be modulated by substituents. Studies on diketopyrrolopyrroles bearing pyridine moieties have shown that the interplay between electron-donating and electron-withdrawing groups can be used to fine-tune the molecule's photophysical properties, a principle that also applies to modulating biological activity. researchgate.net

Table 2: Predicted Influence of Substitutions on the Biological Activity of this compound Analogs

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Phenyl ring (ortho to ethoxy) | Bulky alkyl group | Likely decrease | Potential for steric clash with the binding pocket. |

| Phenyl ring (meta to ethoxy) | Electron-withdrawing group (e.g., -CF3, -Cl) | Potentially increase | May enhance binding affinity through favorable electronic interactions, as seen in related urea derivatives. nih.govnih.gov |

| Pyridine ring | Electron-donating group (e.g., -CH3) | Variable | The effect may depend on the specific target and binding mode. In some related series, methyl groups increased the analgesic effect. mdpi.com |

| Pyridine ring | Additional aromatic ring | Potentially increase | Could lead to additional π-π stacking or hydrophobic interactions, but may also introduce steric hindrance. |

Mechanistic Investigations at the Molecular and Cellular Level

Elucidation of Specific Molecular Targets and Pathways

Compounds structurally related to 1-(4-Ethoxyphenyl)-3-pyridin-3-ylurea are recognized as potent inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways. The primary mechanism of action for this class of compounds is the targeting of the ATP-binding site of these kinases, leading to the disruption of pathways that control cell proliferation, differentiation, and survival.

Specific molecular targets identified for analogous diaryl urea (B33335) compounds include:

Receptor Tyrosine Kinases (RTKs): Kinase insert Domain-containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key target. researchgate.net KDR is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth.

Serine/Threonine Kinases: Members of the Raf family, such as BRAF, are targets for some diaryl ureas. nih.gov The Raf-MEK-ERK pathway is a central signaling cascade that regulates cell growth and division.

Non-receptor Tyrosine Kinases: Tyrosine-protein kinase ABL1 has been identified as a target for a related urea derivative. drugbank.com This kinase is involved in cell differentiation, division, and adhesion.

Derivatives of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea have demonstrated selectivity for members of the class III receptor tyrosine kinase family. researchgate.net The inhibition of these molecular targets disrupts downstream signaling, affecting various cellular functions and contributing to the anti-proliferative effects observed in cancer cell lines. nih.govmdpi.com

Characterization of Binding Interactions (e.g., hydrogen bonding, hydrophobic interactions)

The binding of diaryl ureas to the kinase domain is characterized by a specific set of molecular interactions that stabilize the compound within the ATP-binding pocket.

Hydrogen Bonding: The central urea moiety is critical for binding. The two N-H groups typically form key hydrogen bonds with specific amino acid residues in the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. The carbonyl oxygen of the urea can also act as a hydrogen bond acceptor. This "bidentate" hydrogen bonding pattern is a hallmark of many Type II kinase inhibitors.

Hydrophobic Interactions: The aromatic rings of the diaryl urea structure, in this case, the 4-ethoxyphenyl and the pyridin-3-yl groups, engage in significant hydrophobic interactions. researchgate.net These rings fit into hydrophobic pockets within the kinase domain, often flanked by nonpolar amino acid residues like valine, alanine, and leucine. nih.gov The ethoxy group on the phenyl ring can further enhance these interactions and influence the compound's positioning and affinity. researchgate.net The action of the urea group itself can be direct, weakening hydrophobic interactions through preferential binding, acting similarly to a surfactant that can form hydrogen bonds with the solvent. nih.gov

These combined hydrogen bonding and hydrophobic interactions anchor the inhibitor firmly in place, preventing the binding of ATP and inhibiting the kinase's catalytic function. nih.gov

Functional Consequences of Molecular Interactions on Cellular Processes

The binding of this compound analogues to their kinase targets directly inhibits the enzyme's primary function: the phosphorylation of downstream substrate proteins. This blockage of signal transduction has profound effects on cellular processes.

The primary functional consequence is the inhibition of cell proliferation . By blocking kinases like KDR and BRAF, these compounds can halt the cell cycle and prevent cancer cells from dividing. researchgate.netnih.gov This is often observed experimentally as a reduction in cell viability and growth, which can be quantified using assays like the MTT or sulforhodamine B (SRB) protein assays. nih.govmdpi.com For example, studies on related pyridine-ureas show significant growth inhibition across various human cancer cell lines, including those from leukemia, colon, melanoma, and lung cancers. mdpi.com

Another major consequence is the induction of apoptosis , or programmed cell death. By disrupting the survival signals that are continuously required by cancer cells, these inhibitors can trigger the cell's self-destruction mechanisms. The inhibition of angiogenesis, through the blockade of VEGFR signaling, is another critical downstream effect, effectively starving tumors of the blood supply needed for their growth and metastasis.

Analysis of Selectivity Profiles Against Related Biological Targets

While diaryl ureas are potent kinase inhibitors, they are rarely entirely specific to a single kinase. Instead, they typically exhibit a selectivity profile, inhibiting a range of related kinases with varying potencies. The human genome contains over 500 protein kinases, making selectivity a critical aspect of drug design to minimize off-target effects. nih.gov

The selectivity of an inhibitor can be quantified using methods like the selectivity score, which measures the number of kinases inhibited below a certain concentration threshold. nih.gov The analysis of structurally related compounds provides insight into the likely selectivity profile of this compound. For instance, different substitutions on the aryl rings can dramatically alter the potency and selectivity against different kinases and, consequently, different cancer cell lines.

The table below shows the anti-proliferative activity (IC₅₀ values) of a structurally related compound, 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) , against several cancer cell lines compared to the reference drug Sorafenib (B1663141). nih.gov This illustrates how a specific diaryl urea can have differential potency against various cell lines, reflecting its underlying kinase selectivity profile.

| Compound | A549 (Lung Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) |

|---|---|---|---|

| Compound 7u | 2.39 ± 0.10 | 3.90 ± 0.33 | >40 |

| Sorafenib (Reference) | 2.12 ± 0.18 | 2.25 ± 0.71 | 4.52 ± 0.25 |

This data demonstrates that while Compound 7u is potent against A549 lung cancer cells, its activity is significantly lower against PC-3 prostate cancer cells, indicating a degree of selectivity. nih.gov Similarly, research into N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives has focused on achieving selectivity for the class III receptor tyrosine kinase subfamily, highlighting the ongoing effort to fine-tune the selectivity profiles of these compounds. researchgate.net

Future Research Directions and Innovations

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is paramount for the thorough investigation of any compound of medicinal interest. Future research should focus on pioneering novel synthetic methodologies for 1-(4-Ethoxyphenyl)-3-pyridin-3-ylurea that offer advantages in terms of yield, purity, cost-effectiveness, and scalability.

Another avenue for innovation lies in the construction of the core aromatic and heterocyclic scaffolds. Research into new cross-coupling reactions or C-H activation strategies could provide more direct and atom-economical routes to the ethoxyphenyl and pyridinyl precursors. The development of one-pot or tandem reaction sequences, where multiple synthetic steps are carried out in a single reaction vessel, would also significantly streamline the synthesis of this compound and its analogs.

Moreover, the exploration of solid-phase synthesis techniques could facilitate the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. This approach, coupled with high-throughput purification methods, would accelerate the discovery of derivatives with optimized properties.

Investigation of Undiscovered Biological Activities

While the primary biological activities of this compound may be the initial focus, a comprehensive understanding of its pharmacological profile requires a broader investigation into its potential effects on a wide range of biological targets. The structural motifs present in the molecule—a substituted phenylurea and a pyridine (B92270) ring—are found in numerous biologically active compounds, suggesting a rich landscape of potential therapeutic applications. enpress-publisher.comnih.gov

A significant body of research has highlighted the role of urea-based compounds as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer and inflammatory disorders. researchgate.netnih.gov Therefore, a primary focus of future research should be the systematic screening of this compound against a diverse panel of kinases, including but not limited to p38, Raf-1, cyclin-dependent kinases (CDKs), and Rho-associated coiled-coil containing protein kinases (ROCK). researchgate.netnih.govnih.gov

Beyond kinase inhibition, the pyridine and urea (B33335) moieties are known to impart a wide spectrum of biological activities. researchgate.netjuniperpublishers.com Future investigations should explore the potential of this compound as an antimicrobial, antiviral, anti-inflammatory, or even an anti-osteoporotic agent. acs.orgmdpi.commdpi.com For example, derivatives of pyridine have shown promise as antibacterial and antifungal agents. researchgate.net The ethoxyphenyl group, in particular, has been identified in compounds with diverse pharmacological effects. acs.org

A systematic approach, employing high-throughput screening assays against a wide array of cellular and molecular targets, will be instrumental in uncovering novel and unexpected biological activities of this compound.

Integration of Advanced Computational Methods for Predictive Modeling

The integration of advanced computational methods has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties, the elucidation of binding modes, and the rational design of more potent and selective compounds. researchgate.net Future research on this compound should leverage these in silico techniques to accelerate its development.

Molecular docking studies can be employed to predict the binding orientation and affinity of the compound within the active sites of various target proteins, particularly kinases. nih.govnih.gov These studies can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern its biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the structural features of a series of related compounds with their biological activities. researchgate.net By generating a library of virtual analogs of this compound and applying a validated QSAR model, it is possible to prioritize the synthesis of compounds with the highest predicted potency.

Furthermore, more sophisticated computational techniques, such as molecular dynamics (MD) simulations and absolute binding free energy calculations, can provide a more dynamic and accurate picture of the compound's interaction with its biological target. nih.gov These methods can help to elucidate the conformational changes that occur upon binding and can more reliably predict the binding affinity, aiding in the discrimination between different potential binding modes. nih.gov The application of these advanced computational tools will not only guide the optimization of this compound but also contribute to a deeper understanding of its mechanism of action at the molecular level.

Development of Tools and Probes for Biological Research

Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into valuable chemical tools and probes for basic biological research. A well-characterized, potent, and selective inhibitor can be instrumental in elucidating the physiological and pathological roles of its target protein.

Should this compound be identified as a selective inhibitor of a particular kinase, it could be utilized to probe the downstream signaling pathways regulated by that kinase. By treating cells or organisms with the compound, researchers can investigate the functional consequences of inhibiting the target kinase, thereby gaining a better understanding of its role in cellular processes.

To enhance its utility as a research probe, the molecule could be chemically modified to incorporate various functional groups. For example, the attachment of a fluorescent tag would enable the visualization of the compound's subcellular localization and its interaction with its target protein using techniques such as fluorescence microscopy. The introduction of a photo-affinity label would allow for the covalent cross-linking of the compound to its target, facilitating its identification and isolation from complex biological samples.

Furthermore, the development of a biotinylated version of this compound could be used for affinity purification of its binding partners, a powerful method for identifying novel protein-protein interactions and for target deconvolution. The creation of such molecular tools would significantly contribute to the broader scientific community's ability to study the biological systems in which this compound is active.

Collaborative Interdisciplinary Research Initiatives

The multifaceted nature of modern drug discovery and development necessitates a collaborative and interdisciplinary approach. The successful advancement of this compound from a chemical entity to a potential therapeutic or research tool will require the combined expertise of researchers from various scientific disciplines.

Future research initiatives should foster collaborations between synthetic organic chemists, medicinal chemists, computational chemists, structural biologists, pharmacologists, and clinicians. Synthetic chemists will be crucial for developing novel and efficient synthetic routes, while medicinal chemists will guide the optimization of the compound's properties through structure-activity relationship studies. dntb.gov.ua

Computational chemists will employ in silico methods to model protein-ligand interactions and predict the properties of new analogs. tandfonline.com Structural biologists can work to determine the three-dimensional structure of the compound in complex with its target protein, providing invaluable information for rational drug design. Pharmacologists will be responsible for characterizing the compound's biological activity in vitro and in vivo, assessing its efficacy, and investigating its mechanism of action. nih.gov

Ultimately, collaboration with clinicians will be essential for translating promising preclinical findings into human clinical trials. By bringing together a diverse team of experts, it will be possible to create a synergistic research environment that can overcome the challenges inherent in drug discovery and maximize the potential of this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-Ethoxyphenyl)-3-pyridin-3-ylurea, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves multi-step processes, including:

- Step 1 : Formation of the urea moiety via reaction between an isocyanate (e.g., 4-ethoxyphenyl isocyanate) and a pyridinyl amine.

- Step 2 : Purification using column chromatography or recrystallization to isolate intermediates.

- Optimization : Apply statistical design of experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, stoichiometry). For example, fractional factorial designs reduce experimental runs while capturing interaction effects .

- Validation : Monitor reaction progress via TLC, NMR, or LC-MS. Use kinetic studies to assess rate-limiting steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Assign peaks for the ethoxyphenyl (δ ~6.8–7.2 ppm for aromatic protons) and pyridinyl (δ ~8.0–8.5 ppm) groups. Confirm urea NH signals (δ ~9–10 ppm, broad).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-H bends.

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shifts) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Methodology :

- Structure-Activity Relationship (SAR) : Use molecular docking to predict binding affinities to target proteins (e.g., kinases). Modify substituents (e.g., ethoxy group length, pyridinyl substitution) and compute ΔG binding energies.

- Quantum Chemical Calculations : Assess electronic effects (e.g., HOMO-LUMO gaps) to guide synthetic prioritization.

- Validation : Synthesize top-ranked derivatives and test in vitro/in vivo assays (e.g., IC₅₀ measurements) .

Q. How to resolve contradictions in reported biological activity data for urea-based analogs?

- Methodology :

- Meta-Analysis : Systematically compare datasets using standardized metrics (e.g., pIC₅₀, selectivity ratios). Account for variables like assay conditions (pH, cell lines) and compound purity.

- Experimental Replication : Reproduce conflicting studies under controlled conditions. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement.

- Statistical Tools : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

Q. What strategies optimize reaction scalability while minimizing byproduct formation?

- Methodology :

- Flow Chemistry : Implement continuous-flow reactors for precise control of residence time and temperature, reducing side reactions (e.g., hydrolysis of urea groups).

- Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized Pd nanoparticles) to improve yield and reduce purification steps.

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR probes to track intermediate concentrations in real time .

Key Considerations for Researchers

- Data Reproducibility : Document synthetic protocols (e.g., solvent grades, drying methods) to mitigate batch-to-batch variability.

- Ethical Compliance : Adhere to safety guidelines for handling urea derivatives (e.g., PPE, waste disposal) .

- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational modeling and bioassay teams to accelerate discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.